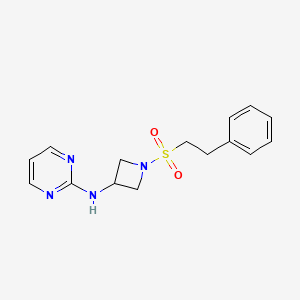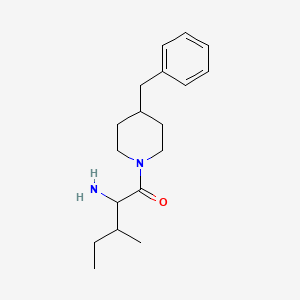
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” consists of a benzyl group attached to the 4th carbon of a piperidine ring. The nitrogen of the piperidine ring is further connected to a carbon atom, which is part of a ketone group and an amino group .Applications De Recherche Scientifique
Fluorescent and Colorimetric pH Probe Development
A study by (R. Diana et al., 2020) discusses the synthesis of a new fluorescent and colorimetric pH probe, which incorporates a structure similar to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. This probe is useful for monitoring acidic and alkaline solutions, offering potential as a real-time pH sensor for intracellular pH imaging.
Pentanol Isomer Synthesis in Engineered Microorganisms
(A. Cann & J. Liao, 2009) explored the synthesis of pentanol isomers, including compounds structurally related to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one, in engineered microorganisms. This research holds promise for biofuel applications and advancements in metabolic engineering.
Conversion of D-penicillamine into DL-2-methylpenicillamine
Research by (S. Al-Zaidi et al., 1983) involved converting D-penicillamine into DL-2-methylpenicillamine using chemistry related to the compound . This process is significant in the development of pharmaceutical intermediates and synthetic chemistry.
Novel Carboranyl Amino Acids and Peptides
A study by (A. Varadarajan & M. Hawthorne, 1991) introduced new amino acid derivatives incorporating structures similar to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. These derivatives were used in antibody modification and neutron-capture studies, indicating potential applications in cancer research.
Copolymeric Systems for Ultraviolet-Curable Pigmented Coatings
(L. Angiolini et al., 1997) researched copolymers with side-chain moieties structurally akin to the compound , assessing their utility in ultraviolet-curable pigmented coatings. This study contributes to the field of materials science and coating technologies.
Influence of Different N‑Benzoyl Derivatives of Isoleucine on Electrochemical Properties
In a study by (E. Kowsari et al., 2018), N‑benzoyl derivatives of isoleucine, structurally related to the compound , were synthesized to enhance the electrochemical properties of conductive polymer electroactive films. This research holds importance in energy storage materials and electrochemistry.
DNA Cleavage by Antitumor Agents
(J. Daniels & K. Gates, 1996) studied the DNA cleavage mechanism of antitumor agents structurally related to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one. This research contributes to understanding the molecular mechanisms of cancer drugs.
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-14(2)17(19)18(21)20-11-9-16(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZZICYZZKPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)
![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)
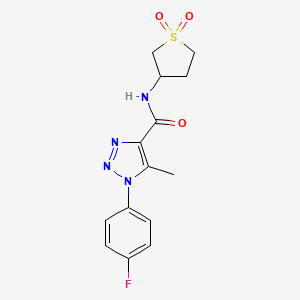
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)
![Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2653598.png)
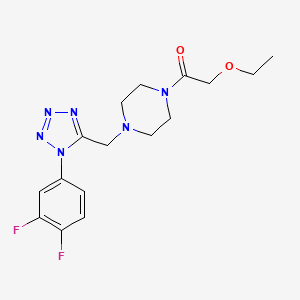
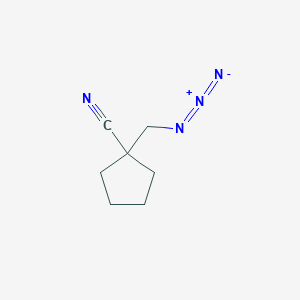
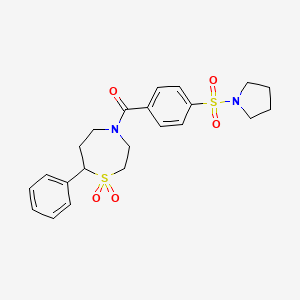

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)
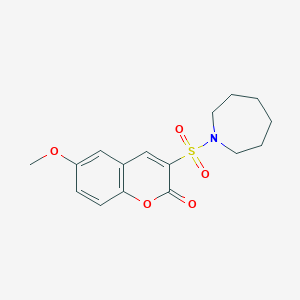
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)
